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Compound of Interest

Compound Name: SPD-2

Cat. No.: B610935 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
Spindle-defective protein 2 (SPD-2) is a conserved centrosomal protein crucial for both

centriole duplication and the recruitment of the pericentriolar material (PCM), the two primary

functions of the centrosome.[1][2] In the model organism Caenorhabditis elegans, SPD-2
localizes to the centrioles throughout the cell cycle and accumulates in the expanding PCM

during mitosis.[1] Its role as a scaffold protein, facilitating the assembly of other critical PCM

components, makes it a key target for studies on cell division, centrosome function, and the

development of anti-cancer therapeutics. These application notes provide detailed protocols for

the live-cell imaging of SPD-2 dynamics in C. elegans embryos, a powerful system for

dissecting the molecular mechanisms of cell division. The primary method described involves

the generation of a fluorescently tagged SPD-2 protein at its endogenous locus using

CRISPR/Cas9, followed by time-lapse confocal microscopy.

Key Signaling Pathways and Experimental Workflow
To visualize the dynamics of SPD-2, an experimental workflow involving the generation of a

genetically modified C. elegans strain is required. This is followed by sample preparation for

live-cell imaging. The signaling pathway of SPD-2 involves several key proteins that regulate its

function in centrosome maturation and duplication.
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Experimental workflow for SPD-2 live-cell imaging.
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The regulation of SPD-2 is complex, involving multiple upstream regulators and downstream

effectors that collectively ensure the proper timing and execution of centrosome duplication and

PCM assembly.
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Simplified signaling pathway of SPD-2 in C. elegans.

Quantitative Data Summary
Successful live-cell imaging of SPD-2 dynamics relies on precise experimental parameters.

The following tables summarize key quantitative data for the generation of a GFP-tagged SPD-
2 strain using CRISPR/Cas9 and subsequent live-cell imaging.
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Table 1: CRISPR/Cas9 Injection Mix Components for SPD-2::GFP Tagging

Component Concentration (ng/µL) Purpose

pDD162 (Cas9) 50 Cas9 nuclease expression

spd-2 sgRNA plasmid 50
Guides Cas9 to the spd-2

locus

spd-2::GFP repair template 30-50
Homology-directed repair

template with GFP insert

pRF4 (rol-6) 50
Co-injection marker for

screening

Table 2: Recommended Microscope Settings for SPD-2::GFP Live Imaging

Parameter Setting Rationale

Microscope Type Spinning-disk confocal
Reduces phototoxicity and

allows for rapid acquisition

Objective
60x or 100x oil immersion (NA

≥ 1.4)

High resolution imaging of

subcellular structures

Laser Line (for GFP) 488 nm Excitation of GFP

Laser Power 1-5%
Minimize phototoxicity and

photobleaching

Exposure Time 50-200 ms
Balance between signal-to-

noise and temporal resolution

Frame Rate 1 frame per 10-30 seconds
Capture the dynamics of SPD-

2 accumulation

Z-stack 5-10 slices, 0.5-1 µm step size
Capture the 3D structure of the

centrosome

Imaging Duration Up to 40 minutes
Observe processes within the

first few cell cycles
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Note: These are starting recommendations. Optimal settings should be determined empirically

for your specific microscope setup and experimental goals.

Experimental Protocols
Protocol 1: Generation of Endogenously Tagged SPD-
2::GFP C. elegans using CRISPR/Cas9
This protocol outlines the steps for creating a C. elegans strain with GFP fused to the

endogenous spd-2 gene.

1. Design of sgRNA and Repair Template:

sgRNA Design: Use a CRISPR design tool to identify a high-scoring sgRNA targeting the C-

terminus of the spd-2 gene, just before the stop codon. The sgRNA should be chosen to

minimize off-target effects.

Repair Template Design: Synthesize a single-stranded oligodeoxynucleotide (ssODN) or a

plasmid repair template. This template should contain the GFP coding sequence flanked by

50-100 base pairs of homology arms corresponding to the genomic sequences upstream

and downstream of the sgRNA cut site. Introduce silent mutations in the PAM site or sgRNA

binding site within the repair template to prevent re-cutting by Cas9.

2. Preparation of Injection Mix:

Prepare the injection mix as described in Table 1. Ensure all plasmids are purified using a

high-quality plasmid miniprep kit.

Centrifuge the final mix at maximum speed for 10 minutes to pellet any debris before loading

into the microinjection needle.

3. Microinjection:

Inject the CRISPR/Cas9 mix into the gonad of young adult C. elegans hermaphrodites.

Transfer individual injected worms to separate NGM plates seeded with OP50 E. coli.

4. Screening for Positive Transformants:
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Screen the F1 progeny for the "roller" phenotype conferred by the rol-6 co-injection marker.

Isolate individual roller F1s to new plates and allow them to self-fertilize.

5. Identification and Validation of SPD-2::GFP Knock-in:

Screen the F2 progeny of the roller F1s for GFP expression at the centrosomes using a

fluorescence dissecting microscope or a compound microscope.

Confirm the correct insertion of GFP by PCR using primers flanking the insertion site,

followed by Sanger sequencing.

Outcross the validated strain with wild-type N2 males to remove the rol-6 marker and any

background mutations.

Protocol 2: Live-Cell Imaging of SPD-2::GFP in C.
elegans Embryos
This protocol describes the preparation and imaging of early embryos from the validated SPD-
2::GFP strain.

1. Preparation of Agarose Pads:

Melt a 2-3% agarose solution in M9 buffer.

Place a small drop of the molten agarose onto a microscope slide and quickly cover it with

another slide to create a thin, flat pad.

Allow the pad to solidify for at least 10 minutes.

2. Embryo Dissection and Mounting:

Pick 5-10 gravid adult hermaphrodites from the SPD-2::GFP strain into a 10 µL drop of M9

buffer on a coverslip.

Use a fine-gauge needle to cut the worms and release the embryos.

Carefully invert the coverslip onto the prepared agarose pad on the microscope slide.
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3. Sealing the Preparation:

Wick away any excess buffer from the edges of the coverslip.

Seal the edges of the coverslip with melted vaseline using a fine paintbrush to prevent the

sample from drying out.

4. Time-Lapse Microscopy:

Place the slide on the stage of a spinning-disk confocal microscope equipped with an

environmental chamber set to 20-25°C.

Locate early-stage embryos (one-cell or two-cell stage) using brightfield or DIC optics.

Set up the time-lapse imaging parameters according to the recommendations in Table 2.

Acquire images for the desired duration, being mindful of potential phototoxicity. Signs of

phototoxicity include abnormal cell division timing, cell cycle arrest, or blebbing.

5. Image Analysis:

The resulting time-lapse series can be analyzed using software such as ImageJ/Fiji.

Quantitative analysis can include measuring the fluorescence intensity of SPD-2::GFP at the

centrosomes over time to determine its recruitment dynamics. The movement and separation

of centrosomes can also be tracked.

Conclusion
The protocols outlined in these application notes provide a robust framework for the

investigation of SPD-2 dynamics in living cells. By combining the precision of CRISPR/Cas9-

mediated gene editing with advanced live-cell imaging techniques, researchers can gain

valuable insights into the fundamental processes of centrosome assembly and function. These

methods are adaptable and can be applied to study other centrosomal proteins, contributing to

a broader understanding of cell division in development and disease.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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